molecular formula C20H19Br2NO B11080235 2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one

2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one

Cat. No.: B11080235
M. Wt: 449.2 g/mol
InChI Key: GTHFAZOTUFPODE-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one is a spiro compound characterized by a unique azaspiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromophenyl groups adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one typically involves the Staudinger ketene-imine reaction. This method includes the reaction of chloroacetyl chloride with a Schiff base derived from 4-bromobenzaldehyde and an amine. The reaction is carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The azaspiro structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromophenyl groups can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. The azaspiro structure provides rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of bromophenyl groups further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19Br2NO

Molecular Weight

449.2 g/mol

IUPAC Name

1,2-bis(4-bromophenyl)-2-azaspiro[3.5]nonan-3-one

InChI

InChI=1S/C20H19Br2NO/c21-15-6-4-14(5-7-15)18-20(12-2-1-3-13-20)19(24)23(18)17-10-8-16(22)9-11-17/h4-11,18H,1-3,12-13H2

InChI Key

GTHFAZOTUFPODE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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